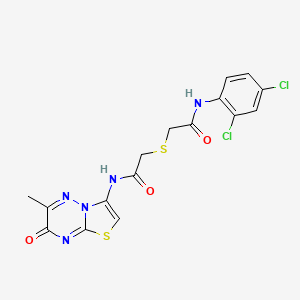

C16H13Cl2N5O3S2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C16H13Cl2N5O3S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H13Cl2N5O3S2 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include solvent-free methods, stirring at elevated temperatures, or fusion techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free reactions and high-temperature fusion are commonly employed to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

C16H13Cl2N5O3S2: undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

C16H13Cl2N5O3S2: has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which C16H13Cl2N5O3S2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C16H13Cl2N5O3S2 include other organic molecules with similar functional groups and structural features. Examples include compounds with similar aryl or heteryl amine structures and those containing cyanoacetate groups .

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities, making it a valuable molecule for research and industrial applications .

Biological Activity

The compound with the molecular formula C16H13Cl2N5O3S2 is a member of a class of sulfonamide derivatives, which are known for their diverse biological activities, particularly as inhibitors of carbonic anhydrases (CAs). This article presents a detailed overview of the biological activity associated with this compound, including its mechanism of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Two chlorine atoms (Cl)

- Five nitrogen atoms (N)

- Three sulfur atoms (S)

- Multiple functional groups contributing to its biological activity.

The presence of these elements suggests potential interactions with various biological systems, particularly in enzyme inhibition.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are crucial enzymes involved in various physiological processes, including acid-base balance and ion transport. The compound this compound has been studied for its inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II).

Key Findings:

- IC50 Values: The compound demonstrated potent inhibitory activity with IC50 values ranging from 0.109 to 15.65 nM against hCA I and hCA II, respectively. These values indicate a significantly higher potency compared to traditional inhibitors like acetazolamide .

- Selectivity: The compound exhibited selectivity towards hCA II over hCA I, suggesting potential therapeutic applications where selective inhibition is beneficial.

The mechanism by which this compound inhibits carbonic anhydrases involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition can lead to alterations in pH regulation and fluid balance within tissues.

Case Study 1: In Vitro Efficacy

A study conducted on various sulfonamide derivatives, including this compound, demonstrated its effectiveness in in vitro settings. The results indicated that this compound could significantly reduce the activity of hCA I and hCA II when tested against human erythrocyte lysates. The study highlighted the compound's potential as a therapeutic agent in conditions requiring carbonic anhydrase inhibition .

Case Study 2: Comparative Analysis with Other Inhibitors

In a comparative study assessing multiple carbonic anhydrase inhibitors, this compound was evaluated alongside other known inhibitors. The findings revealed that this compound not only inhibited enzyme activity more effectively but also exhibited fewer side effects compared to older agents like acetazolamide. This positions it as a promising candidate for further clinical development .

Research Findings Summary

| Compound | Target Enzyme | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| This compound | hCA I | 15.65 | Moderate |

| This compound | hCA II | 0.109 | High |

| Acetazolamide | hCA I | Varies | Low |

Properties

Molecular Formula |

C16H13Cl2N5O3S2 |

|---|---|

Molecular Weight |

458.3 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-[2-[(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl]sulfanylacetamide |

InChI |

InChI=1S/C16H13Cl2N5O3S2/c1-8-15(26)21-16-23(22-8)12(5-28-16)20-14(25)7-27-6-13(24)19-11-3-2-9(17)4-10(11)18/h2-5H,6-7H2,1H3,(H,19,24)(H,20,25) |

InChI Key |

HGFDRIRMMOAYGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSCC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.